molecular formula C10H18N2O2 B14131697 3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea

3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea

Cat. No.: B14131697
M. Wt: 198.26 g/mol
InChI Key: MEBNCQRMZVHURS-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea is an organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea typically involves the reaction of 3-methylurea with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropane ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring structure is known to confer stability and reactivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2,2,3,3-tetramethylcyclopropyl)urea
  • 3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)thiourea

Uniqueness

3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C10H18N2O2/c1-9(2)6(10(9,3)4)7(13)12-8(14)11-5/h6H,1-5H3,(H2,11,12,13,14)

InChI Key

MEBNCQRMZVHURS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC(=O)NC)C

Origin of Product

United States

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